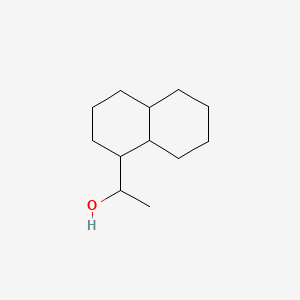
Decahydro-alpha-methylnaphthalene-1-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-alpha-methylnaphthalene-1-methanol is a chemical compound with the molecular formula C12H22O. It is a secondary alcohol derived from decahydronaphthalene, which is a saturated hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to a decahydronaphthalene ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-alpha-methylnaphthalene-1-methanol typically involves the hydrogenation of alpha-methylnaphthalene followed by the introduction of a hydroxyl group. The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the naphthalene ring. The hydroxylation step can be achieved using various reagents, such as osmium tetroxide or potassium permanganate, under controlled conditions to ensure the selective formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Decahydro-alpha-methylnaphthalene-1-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form decahydro-alpha-methylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of decahydro-alpha-methylnaphthalene.
Substitution: Formation of halogenated derivatives.
科学研究应用
Decahydro-alpha-methylnaphthalene-1-methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
作用机制
The mechanism of action of decahydro-alpha-methylnaphthalene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to the formation of active metabolites.
相似化合物的比较
Decahydro-alpha-methylnaphthalene-1-methanol can be compared with other similar compounds, such as:
Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Alpha-methylnaphthalene: Contains an unsaturated naphthalene ring, making it more prone to hydrogenation reactions.
Naphthalene-1-methanol: Contains an unsaturated naphthalene ring with a hydroxyl group, making it more reactive in oxidation reactions.
The uniqueness of this compound lies in its saturated ring system and the presence of a hydroxyl group, which imparts specific chemical and biological properties that are distinct from its unsaturated counterparts.
属性
CAS 编号 |
93963-34-9 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H22O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h9-13H,2-8H2,1H3 |
InChI 键 |
RWNIDCZYUGZZQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCC2C1CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


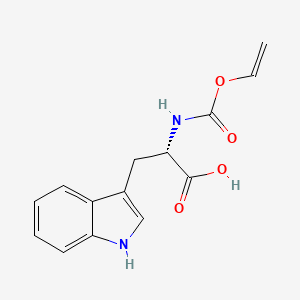
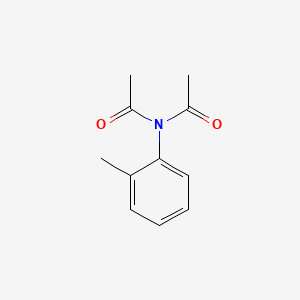
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
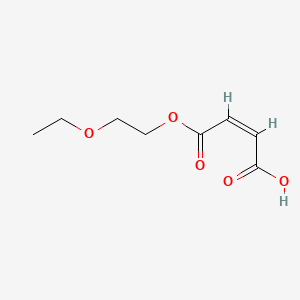

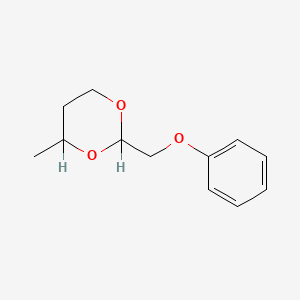
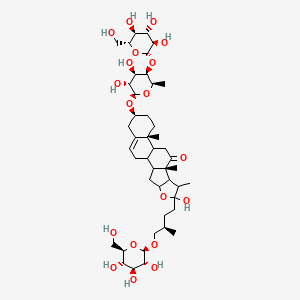

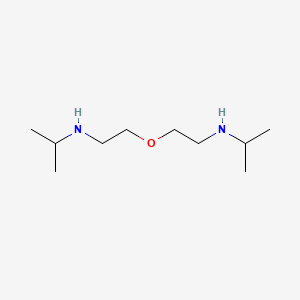
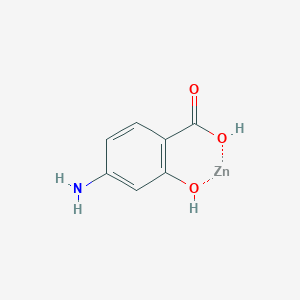
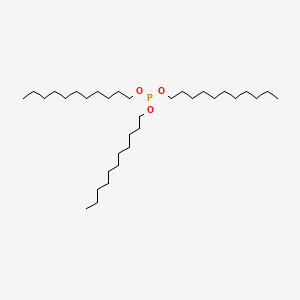

![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
